![molecular formula C21H27N7 B5901988 N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5901988.png)
N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and piperidine intermediates, followed by the formation of the pyrazole and pyrimidine rings. Key steps include:
Formation of Pyridine Intermediate: The pyridine ring is synthesized through a condensation reaction involving appropriate starting materials.
Formation of Piperidine Intermediate: The piperidine ring is formed via hydrogenation or cyclization reactions.
Formation of Pyrazole Ring: The pyrazole ring is synthesized through cycloaddition reactions.
Formation of Pyrimidine Ring: The pyrimidine ring is formed through condensation reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- Tri(pyridin-4-yl)amine
- Pyridin-2-amine
Uniqueness
N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7/c1-15-20(16(2)27(3)26-15)19-6-10-23-21(25-19)24-18-7-11-28(12-8-18)14-17-5-4-9-22-13-17/h4-6,9-10,13,18H,7-8,11-12,14H2,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIFRHGXMOVACK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC(=NC=C2)NC3CCN(CC3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino]butan-1-ol](/img/structure/B5901914.png)
![(1R,9aR)-1-({4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5901919.png)
![N-[4-({[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]amino}carbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5901930.png)
![N-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901957.png)
![N-[2-(4-ethylphenyl)ethyl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901962.png)
amino]methyl}-1-tert-butylpyrrolidin-2-one](/img/structure/B5901969.png)
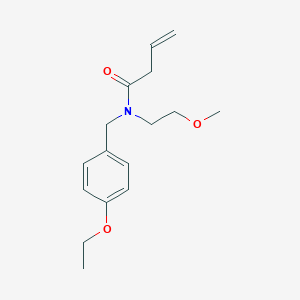
![2-{3-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol](/img/structure/B5901979.png)

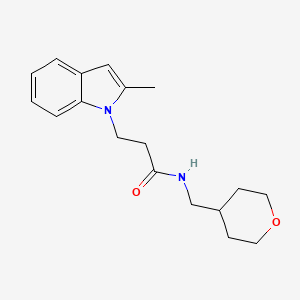
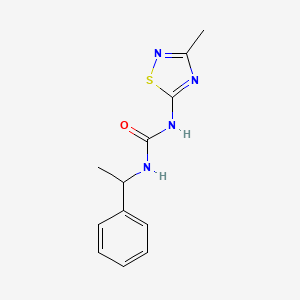
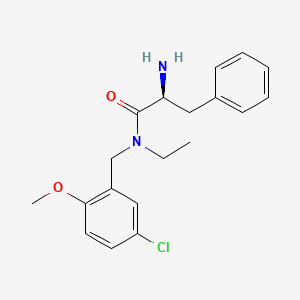
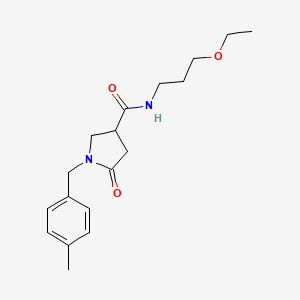
![3-[3-({[2-(2-oxoimidazolidin-1-yl)ethyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B5902001.png)
